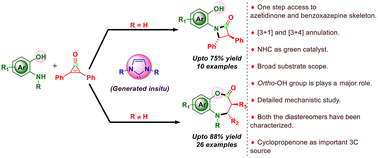N-Heterocyclic carbene catalyzed base assisted C–C bond cleavage of cyclopropenones: an approach towards diastereoselective synthesis of azetidinones and benzoxazepines†
Organic Chemistry Frontiers Pub Date: 2023-10-25 DOI: 10.1039/D3QO01328F
Abstract
N-Heterocyclic carbene catalyzed base assisted diastereoselective ring opening of diphenyl-cyclopropenone followed by ring-closing through [3 + 1] or [3 + 4] addition with o-aminophenol furnished biologically important scaffolds azetidinones or benzoxazepines, respectively. The unique feature of this reaction is that the key intermediate acylazolium species is generated through C–C bond cleavage of cyclopropenone rather than routine substrates such as conjugated enals, ynals and acyl halides. Interestingly, this reaction involves an α-aryl substituted acylazolium species, which has never been reported so far with respect to N-heterocyclic carbene catalysis.


Recommended Literature
- [1] Front cover
- [2] Subtle backbone modifications control the interpenetration of dibenzosuberone-based coordination cages†
- [3] Direct ocean capture: the emergence of electrochemical processes for oceanic carbon removal
- [4] Synthesis and characterization of micrometre-sized, polypyrrole-coated polystyrene latexes
- [5] Air
- [6] Structural variations in metal complexes of a tertiary α-hydroxyoxime†
- [7] Improved photoelectrochemical performance of Ti-doped α-Fe2O3 thin films by surface modification with fluoride†
- [8] An evaluation of coating materials used on piezoelectric crystals for the determination of dimethylsulfide (DMS) and its oxidation products in liquefied petroleum gas (LPG)
- [9] Single p–n homojunction white light emitting diodes based on high-performance yellow luminescence of large-scale GaN microcubes†
- [10] Curcumin-loaded metal oxide aerogels: supercritical drying and stability†

Journal Name:Organic Chemistry Frontiers
Research Products
-
CAS no.: 1596-13-0
-
BenzoBthiophene-7-carbaldehyde
CAS no.: 10134-91-5
-
CAS no.: 111900-32-4









